Cocciferin D1
Description
Properties
Molecular Formula |
C75H56O48 |
|---|---|
Molecular Weight |
1725.2 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-6-hydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-[[(10R,11S,12R,13S,15R)-3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate |
InChI |
InChI=1S/C75H56O48/c76-27-1-18(2-28(77)46(27)90)65(102)112-16-42-59(61(119-66(103)19-3-29(78)47(91)30(79)4-19)63(74(111)115-42)121-68(105)21-7-33(82)49(93)34(83)8-21)118-73(110)26-14-40(89)53(97)57(101)58(26)114-41-15-25-45(56(100)54(41)98)44-24(13-39(88)52(96)55(44)99)72(109)117-60-43(17-113-71(25)108)116-75(123-70(107)23-11-37(86)51(95)38(87)12-23)64(122-69(106)22-9-35(84)50(94)36(85)10-22)62(60)120-67(104)20-5-31(80)48(92)32(81)6-20/h1-15,42-43,59-64,74-101,111H,16-17H2/t42-,43-,59-,60-,61+,62+,63-,64-,74?,75+/m1/s1 |
InChI Key |
DPFGRTICZLREIT-IFKJBFKRSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)O[C@@H]9[C@H](OC([C@@H]([C@H]9OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)OC9C(OC(C(C9OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O |
Synonyms |
cocciferin D(1) cocciferin D1 |
Origin of Product |
United States |
Comparison with Similar Compounds

Key Observations :
- This compound and D2 share biosynthetic origins but differ in substitution patterns, influencing their hydrophobicity (logP) .
- Agrimoniin’s tetrameric structure contrasts with this compound’s dimeric form, impacting molecular weight and bioavailability .
Physicochemical Properties
The partition coefficient (logP) is a critical metric for bioavailability. While this compound’s logP remains unmeasured, its structural analogs provide insights:
Preparation Methods
Solvent Selection and Maceration Protocols
Plant-derived compounds like Cocciferin D1 typically require polar solvents for effective extraction. Acetone-based maceration at 4°C has proven effective for stabilizing labile polyphenols during initial isolation. For instance, ellagitannins from Epilobium angustifolium and Quercus robur acorns maintained structural integrity when processed under these conditions, achieving >95% purity in subsequent purification stages.
Critical parameters include:
-
Solvent-to-material ratio : 10:1 (v/w) for optimal compound diffusion
-
Maceration duration : 72–120 hours with periodic agitation
-
Temperature control : 4°C to prevent enzymatic degradation
Sequential Fractionation Strategies
Graded ethanol precipitation effectively separates polyphenolic compounds by molecular weight. In studies of raspberry leaf ellagitannins, incremental ethanol additions (30% → 50% → 70%) yielded distinct fractions enriched with monomeric, oligomeric, and polymeric species. This approach could be adapted for this compound isolation, particularly if it exists as part of a structural continuum with related metabolites.
Chromatographic Purification Systems
Ultra-Performance Liquid Chromatography (UPLC) Optimization
Reverse-phase UPLC with C18 columns (2.1 × 100 mm, 1.7 μm) achieves exceptional resolution for complex polyphenol mixtures. The ACS study demonstrated 97.9% purity for tellimagrandin II using the following conditions:
| Parameter | Specification |
|---|---|
| Mobile Phase A | 0.1% formic acid in H₂O |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | 5–30% B over 12 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35°C |
| Detection | UV-Vis at 280 nm |
Preparative HPLC Scaling Considerations
For milligram-scale isolation, a Zorbax SB-C18 preparative column (21.2 × 250 mm, 7 μm) with modified gradients enables larger sample loading while maintaining resolution. The purification of vescalagin (94.1% purity) required a 40–65% acetonitrile gradient over 45 minutes at 10 mL/min.
Structural Characterization Approaches
High-Resolution Mass Spectrometry (HRMS)
Orbitrap-based ESI-MS systems provide exact mass measurements critical for verifying molecular formulas. Key spectral features observed in ellagitannin analyses include:
-
⁻ ions for monomeric species (e.g., m/z 785.0654 for tellimagrandin I)
-
Multiply charged ions for oligomers (e.g., ³⁻ at m/z 1045.22 for tetrameric forms)
-
Diagnostic fragments at m/z 300.9990 (ellagic acid)
Multidimensional NMR Spectroscopy
A 600 MHz NMR spectrometer with cryoprobe technology enables full structural elucidation. For this compound characterization, the following experiments would be essential:
-
¹H-¹³C HSQC : Assigns proton-carbon correlations in glycosidic linkages
-
HMBC : Identifies long-range coupling through ester bonds
-
1D-TOCSY : Resolves overlapping signals in polyphenolic moieties
Analytical Validation Strategies
Orthogonal Purity Assessment
Combine three independent methods:
-
UPLC-UV at multiple wavelengths (254 nm, 280 nm, 320 nm)
-
HPLC-CAD for non-UV active impurities
-
qNMR using maleic acid as internal standard
Batch-to-Batch Reproducibility
Implement statistical process control (SPC) charts tracking:
-
Retention time variation (±0.1 min)
-
Peak area RSD (<2%)
-
Mass accuracy (±3 ppm)
Q & A
Q. What orthogonal assays confirm this compound’s target engagement in complex biological systems?
- Methodological Answer : Use cellular thermal shift assays (CETSA) to validate binding. Apply fluorescence polarization for kinetic measurements. For in vivo confirmation, generate knock-in models with tagged targets (e.g., FLAG-tagged proteins). Correlate findings with phenotypic outcomes (e.g., apoptosis assays) to establish causality .
Data Presentation and Reporting
- Tables : Include detailed SAR tables with derivatives, IC50 values, and selectivity indices.
- Figures : Use heatmaps for omics data, dose-response curves for bioactivity, and structural models for binding interactions. Adhere to journal-specific formatting guidelines (e.g., color schemes, axis labels) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

